Anti-Inflammatory NO Production Inhibition: Acacetin vs. Apigenin, Luteolin, and Diosmetin in Primary Rat Hepatocytes
Acacetin demonstrates intermediate anti-inflammatory potency among 5,7-dihydroxyflavone derivatives in suppressing interleukin-1β-induced nitric oxide (NO) production in primary cultured rat hepatocytes [1]. Acacetin (IC50 = 14.6 ± 1.73 μM) is less potent than apigenin (IC50 = 12 ± 5.4 μM) but substantially more potent than luteolin (IC50 = 39 ± 7.4 μM) and diosmetin (IC50 = 19.7 ± 1.73 μM) [1]. This quantitative ranking positions acacetin as the second most potent anti-inflammatory flavone among the eight compounds tested in this primary cell model [1].
| Evidence Dimension | IC50 for inhibition of NO production |
|---|---|
| Target Compound Data | 14.6 ± 1.73 μM |
| Comparator Or Baseline | Apigenin: 12 ± 5.4 μM; Luteolin: 39 ± 7.4 μM; Diosmetin: 19.7 ± 1.73 μM |
| Quantified Difference | Acacetin is 1.2-fold less potent than apigenin; 2.7-fold more potent than luteolin; 1.3-fold more potent than diosmetin |
| Conditions | Primary cultured rat hepatocytes stimulated with interleukin-1β; NO production measured |
Why This Matters
Procurement selection depends on required potency window: acacetin provides superior anti-inflammatory efficacy compared to luteolin and diosmetin while offering a structurally distinct 4′-methoxy pharmacophore absent in apigenin.
- [1] Minamisaka, K., Fujii, A., Li, C., Nishidono, Y., Shirako, S., Kawamura, T., Ikeya, Y., & Nishizawa, M. (2025). Comparative Analysis of Anti-Inflammatory Flavones in Chrysanthemum indicum Capitula Using Primary Cultured Rat Hepatocytes. Molecules, 30(14), 2996. View Source
